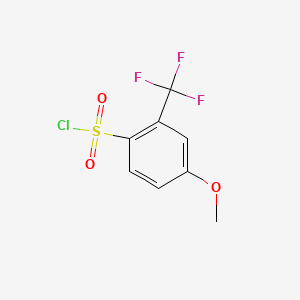

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Description

BenchChem offers high-quality 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLLWGQBRDQKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Strategic Importance and Synthetic Overview

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a key intermediate in medicinal chemistry and materials science. Its trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the sulfonyl chloride moiety serves as a versatile handle for the synthesis of sulfonamides, a critical class of compounds in drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, starting from the readily available substituted aniline, 4-methoxy-2-(trifluoromethyl)aniline.

The core synthetic strategy is a well-established, yet nuanced, two-step sequence:

-

Diazotization: Conversion of the primary aromatic amine into a reactive diazonium salt intermediate.

-

Sulfonylchlorination: A copper-catalyzed reaction, often termed a Meerwein or Sandmeyer-type reaction, where the diazonium group is displaced by a sulfonyl chloride moiety using sulfur dioxide.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, safety imperatives, and troubleshooting strategies to ensure a reproducible and scalable synthesis.

The Synthetic Pathway: A Mechanistic Perspective

Understanding the underlying mechanisms is paramount for successful execution and troubleshooting. The transformation from aniline to the desired sulfonyl chloride is a fascinating cascade of classical organic reactions.

Step 1: The Diazotization of 4-Methoxy-2-(trifluoromethyl)aniline

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1] This is achieved by treatment with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1][2]

The key electrophile in this reaction is the nitrosonium ion (NO⁺), formed from the protonation and subsequent dehydration of nitrous acid.[2] The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair on the amine nitrogen of the aniline attacks the nitrosonium ion.[2]

-

Proton Transfers: A series of proton transfers from nitrogen to oxygen occurs.[2]

-

Dehydration: The final step is the elimination of a water molecule to form the stable N-N triple bond of the diazonium ion.[2]

Causality Insight: The reaction is performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can explosively decompose at higher temperatures. The strong acid is crucial not only for generating the nitrosonium ion but also for preventing a side reaction where the newly formed diazonium salt couples with unreacted aniline to form a triazene byproduct.[3] For electron-rich anilines, like the 4-methoxy substituted starting material, using a slight excess of acid can help suppress this side reaction.[3]

Step 2: The Copper-Catalyzed Sulfonylchlorination (Meerwein Reaction)

This transformation is a modification of the Sandmeyer reaction, first reported by Meerwein.[4] The aqueous diazonium salt solution is added to a solution of sulfur dioxide (SO₂) in a solvent like acetic acid, catalyzed by a copper(II) salt, typically CuCl₂.[5]

The accepted mechanism involves a single electron transfer (SET) process:

-

Catalyst Reduction: In the reaction medium, Cu(II) is believed to be reduced to Cu(I) by sulfur dioxide.

-

Radical Formation: The Cu(I) catalyst then reduces the diazonium salt by transferring an electron. This generates an aryl radical with the concomitant liberation of nitrogen gas (N₂).[6]

-

Radical Capture: The highly reactive aryl radical is rapidly trapped by a sulfur dioxide molecule, forming an arylsulfonyl radical.[6]

-

Oxidation & Product Formation: The arylsulfonyl radical is oxidized by Cu(II), regenerating the Cu(I) catalyst. The resulting sulfonyl cation is then captured by a chloride ion from the medium to yield the final 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride product.

Causality Insight: The success of this step hinges on the efficient generation of the aryl radical and its subsequent trapping. The reaction must be carefully controlled to prevent undesired side reactions, such as the formation of chloroarenes (a standard Sandmeyer reaction) or phenols from reaction with water.[6] Using a saturated solution of SO₂ in a non-aqueous or low-water solvent like acetic acid maximizes the desired pathway.[4][6]

Visualizing the Synthesis

Overall Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting aniline to the final sulfonyl chloride product.

Caption: High-level workflow for the two-step synthesis.

Core Reaction Mechanism

This diagram details the key species involved in the copper-catalyzed radical mechanism.

Caption: Simplified radical mechanism for the Meerwein reaction.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagent and Materials Table

| Compound | MW ( g/mol ) | Amount | Moles | Equiv. |

| 4-Methoxy-2-(trifluoromethyl)aniline | 191.15 | 10.0 g | 0.0523 | 1.0 |

| Concentrated HCl (~37%) | 36.46 | 25 mL | ~0.30 | ~5.7 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 | 1.05 |

| Glacial Acetic Acid | 60.05 | 100 mL | - | - |

| Sulfur Dioxide (SO₂) | 64.07 | ~25 g | ~0.39 | ~7.5 |

| Copper(II) Chloride (CuCl₂) | 134.45 | 1.4 g | 0.0104 | 0.2 |

| Deionized Water | 18.02 | As needed | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| Ice | - | As needed | - | - |

Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt Solution (Step 1)

-

Aniline Suspension: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-methoxy-2-(trifluoromethyl)aniline (10.0 g, 0.0523 mol) and 50 mL of water.

-

Acidification: While stirring, slowly add concentrated hydrochloric acid (25 mL). The mixture may warm up; ensure it is well-stirred to form a fine slurry of the aniline hydrochloride salt.

-

Cooling: Immerse the flask in an ice-salt bath and cool the internal temperature to 0–5 °C. It is critical to maintain this temperature range throughout the diazotization.

-

Nitrite Addition: Dissolve sodium nitrite (3.8 g, 0.055 mol) in 15 mL of water. Add this solution dropwise via the addition funnel to the cold aniline slurry over 30-45 minutes. Maintain the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, stir the resulting solution (it should become clearer) for an additional 30 minutes in the ice bath. A faint excess of nitrous acid can be confirmed with potassium iodide-starch paper (a positive test turns the paper blue/black). If necessary, add a small amount of sulfamic acid to quench any significant excess of nitrous acid. Keep this solution cold for immediate use in the next step.

Part B: Sulfonylchlorination (Step 2)

-

SO₂ Solution Preparation: In a separate 500 mL flask (in the fume hood), cool 100 mL of glacial acetic acid in an ice bath. Bubble sulfur dioxide gas through the cold acetic acid until it is saturated (approximately 25 g of SO₂ will dissolve).

-

Catalyst Addition: To this cold SO₂/acetic acid solution, add copper(II) chloride (1.4 g, 0.0104 mol). Stir to dissolve/suspend the catalyst. The solution should be maintained at 5-10 °C.[5]

-

Meerwein Reaction: Slowly add the cold diazonium salt solution from Part A to the SO₂/catalyst mixture over approximately 30-40 minutes. Vigorous nitrogen evolution will be observed. Control the addition rate to keep the temperature below 15 °C and manage the frothing.

-

Warming and Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours until gas evolution ceases.

Part C: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing 500 g of crushed ice and water. This will precipitate the crude sulfonyl chloride product and hydrolyze any remaining SO₂.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (1 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL - Caution: potential for gas evolution from residual acid), followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically a yellow to brown oil, can be purified by vacuum distillation or column chromatography on silica gel if higher purity is required.

Process Validation and Troubleshooting

| Observation / Problem | Potential Cause | Corrective Action & Field Insight |

| Low yield in Step 1 (Diazotization) | Temperature too high; insufficient acid. | Maintain strict temperature control (0-5 °C) to prevent diazonium decomposition. Ensure at least 2.5-3 equivalents of acid are used to fully protonate the aniline and generate HNO₂.[3] |

| Formation of dark, tarry byproducts | Side reactions (azo coupling); decomposition. | Add the nitrite solution slowly and sub-surface if possible. Ensure the diazonium salt is used immediately and not allowed to warm up. |

| Vigorous, uncontrollable foaming in Step 2 | Addition of diazonium salt is too fast. | The decomposition of the diazonium salt releases N₂ gas. Slowing the addition rate is the most effective way to control the reaction. Using a larger reaction vessel provides a safety margin. |

| Product is an inseparable oil during work-up | Incomplete reaction or presence of impurities. | Ensure the reaction has gone to completion before quenching. If an emulsion forms during extraction, adding more brine can help break it. |

| Final product hydrolyzes to sulfonic acid | Exposure to moisture during work-up or storage. | Sulfonyl chlorides are moisture-sensitive. Ensure all glassware is dry and perform the work-up efficiently. Store the final product under an inert atmosphere (N₂ or Argon). |

Conclusion

The synthesis of 4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride via the diazotization of the corresponding aniline is a robust and scalable method. Success is predicated on a firm understanding of the reaction mechanisms and meticulous control over key experimental parameters, particularly temperature and stoichiometry. By following the detailed protocols and troubleshooting guidance provided in this document, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate, enabling the advancement of their scientific programs.

References

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from University of Cambridge. [Link]

-

Hogan P. J.; Cox B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13, 875–879. [Link]

-

Neogi, P., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. National Institutes of Health (NIH). [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Chemistry & Biology Interface. (2011). Synthesis of Heteroaryl Sulfonyl Chlorides. Chemistry & Biology Interface, 1(3), 360-364. [Link]

-

La-Venia, A., et al. (2021). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (NIH). [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Schmalzbauer, M., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. National Institutes of Health (NIH). [Link]

-

Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]

-

Feng, J., & Li, M. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o427. [Link]

-

ResearchGate. (2024). Synthesis of trifluoroethoxy/aryloxy cinnolines, cinnolinones and indazoles from o-alkynylanilines via metal-free diazotization reagent. [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride.

-

PrepChem.com. (n.d.). Preparation of 4-nitro-3-(trifluoromethyl)-benzenesulfonyl chloride. [Link]

-

Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. [Link]

Sources

- 1. Diazotisation [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.

The Fundamental Physicochemical Impact of Trifluoromethylation

The introduction of a CF3 group into a drug candidate dramatically alters its core physicochemical properties.[1] These changes are foundational to improving a compound's drug-like characteristics and are the primary drivers for its widespread use.

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1] The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1][3] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[2] By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can effectively block common metabolic oxidation pathways.[2][4]

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic and can significantly increase the overall lipophilicity of a molecule.[3] This property is crucial for enhancing membrane permeability, which can improve oral bioavailability and facilitate penetration of the blood-brain barrier.[2][3] The Hansch-Fujita π constant, a measure of lipophilicity, for the CF3 group is +0.88.[3] This strategic increase in lipophilicity can lead to better drug distribution and target engagement.[2]

Alteration of Electronic Properties and pKa

Due to the high electronegativity of its three fluorine atoms, the CF3 group is a powerful electron-withdrawing group.[5][6] When attached to an aromatic ring or adjacent to an acidic or basic functional group, it can significantly lower the pKa. This modulation of acidity or basicity can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target. For example, lowering the pKa of a basic amine can reduce its charge at physiological pH, potentially improving cell membrane permeability.

Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Causality & Impact in Drug Design |

| van der Waals Radius | ~2.0 Å | ~2.7 Å | The larger size of the CF3 group can provide better steric fit in a binding pocket and can also serve as a bioisostere for groups like chlorine.[3] |

| Electronegativity (Pauling Scale) | C: 2.55, H: 2.20 | C: 2.55, F: 3.98 | The high electronegativity of fluorine makes the CF3 group strongly electron-withdrawing, altering molecular electronics and pKa.[5][6] |

| Hansch-Fujita π Constant | +0.56 | +0.88 | The higher value for CF3 indicates greater lipophilicity, which can enhance membrane permeability and absorption.[3] |

| C-H vs. C-F Bond Energy | ~414 kJ/mol | ~485 kJ/mol | The significantly stronger C-F bond makes the CF3 group highly resistant to metabolic oxidation, increasing the drug's half-life.[2][3] |

| Metabolic Fate | Susceptible to oxidation | Generally inert | Blocking a site of metabolism is a key strategy for improving a drug's pharmacokinetic profile.[2] |

Impact on Pharmacodynamics: Enhancing Target Interaction

The trifluoromethyl group's unique properties extend beyond pharmacokinetics to directly influence how a drug interacts with its target, affecting binding affinity and selectivity.

Role as a Bioisostere

The CF3 group is often used as a bioisostere for other chemical groups. Due to its steric similarity, it can replace a chlorine atom.[3] It is also considered a bioisosteric replacement for a methyl group, though it is larger and electronically very different.[7] This substitution can lead to improved binding by introducing favorable interactions or by optimizing the compound's conformation within the target's binding site. In some cases, replacing a CF3 group with other moieties like a benzyl group can even switch a ligand's functional behavior from an agonist to an antagonist.[8]

Improving Binding Affinity and Selectivity

The introduction of a CF3 group can increase binding affinity through several mechanisms.[1] Its lipophilicity can drive favorable hydrophobic interactions with nonpolar residues in the binding pocket.[2] Furthermore, the strong dipole moment of the CF3 group can lead to favorable dipole-dipole or electrostatic interactions with the protein target.[2] This combination of effects can also enhance selectivity, as seen in the case of Gemigliptin, where the CF3 group's interaction with the S2 subsite of the DPP-4 enzyme improves both potency and selectivity.[5]

Diagram: Rationale for Trifluoromethylation in Lead Optimization

This diagram illustrates the decision-making process where common drug development hurdles can be addressed by the strategic incorporation of a trifluoromethyl group.

Caption: Decision workflow for using trifluoromethylation to solve common drug discovery issues.

Synthetic Methodologies for Trifluoromethylation

Incorporating a CF3 group is a significant, and sometimes complex, strategy in organic chemistry.[2][7] Significant effort has been directed toward developing efficient methods for introducing this moiety.[7]

Overview of Synthetic Strategies

Modern synthetic chemistry offers several pathways to introduce a CF3 group, broadly categorized as:

-

Nucleophilic Trifluoromethylation: Using reagents like trifluoromethyltrimethylsilane (TMSCF3, Ruppert's reagent).[5]

-

Electrophilic Trifluoromethylation: Employing reagents such as Umemoto or Togni reagents.[7]

-

Radical Trifluoromethylation: Often involving photo- or transition-metal catalysis.

-

Transition-Metal-Catalyzed Cross-Coupling: Reactions that form C(sp²)–CF3 bonds using copper or palladium catalysts have proven particularly effective.[2][7]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

This protocol is a representative example of a widely used method for introducing a CF3 group onto an aromatic scaffold, based on established literature.[2][9]

Objective: To synthesize a trifluoromethylated aromatic compound from an aryl iodide precursor.

Materials:

-

Aryl iodide (1.0 mmol, 1.0 equiv)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Potassium fluoride (KF) (2.0 mmol, 2.0 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF3) (1.5 mmol, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Schlenk flask or sealed reaction vial

-

Standard glassware for workup and purification (separatory funnel, round-bottom flask, silica gel column)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 mmol), CuI (0.1 mmol), and KF (2.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask via syringe. Stir the mixture for 5 minutes to ensure dissolution/suspension.

-

TMSCF3 Addition: Carefully add TMSCF3 (1.5 mmol) to the reaction mixture dropwise via syringe at room temperature.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure trifluoromethylated aromatic compound.

Self-Validation: The success of the reaction is confirmed by characterizing the final product using NMR (¹⁹F NMR is particularly diagnostic, showing a singlet for the CF3 group) and mass spectrometry to confirm the expected molecular weight.

Case Studies: Successful Drugs Containing the Trifluoromethyl Group

The theoretical benefits of trifluoromethylation are validated by the large number of successful drugs on the market that contain this group.[4][5][10][11] Approximately 15-20% of all licensed drugs introduced annually contain fluorine.[5]

Fluoxetine (Prozac)

Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and one of the most widely prescribed antidepressants.[2][3] The para-substituted trifluoromethyl group on the phenoxy ring is critical to its function.[5] It significantly enhances the compound's lipophilicity, which improves its ability to cross the blood-brain barrier.[2][3] This property is essential for the drug to reach its site of action in the central nervous system.[2][3] The CF3 group also contributes to the metabolic stability and binding interactions of the molecule.[2]

Celecoxib (Celebrex)

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[4] The trifluoromethyl group on one of the phenyl rings is crucial for its selectivity and efficacy.[12] A trifluoromethyl analogue of celecoxib has been shown to inhibit arthritis by suppressing the activation of innate immune cells, demonstrating the profound impact of this group on biological activity.[13]

Sitagliptin (Januvia)

Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its structure contains a trifluoromethyl group on a triazolopiperazine ring system. This CF3 group plays a key role in binding to the S2 extensive subsite of the DPP-4 enzyme, which enhances the drug's potency and selectivity.

Bicalutamide (Casodex)

Bicalutamide is an anti-androgen used in the treatment of prostate cancer. It contains a trifluoromethyl group that is essential for its antagonist activity at the androgen receptor.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry, offering a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][2] As synthetic methodologies for trifluoromethylation continue to become more efficient and accessible, the strategic use of this "super-substituent" will undoubtedly continue to play a pivotal role in the development of novel and more effective therapeutics.[14]

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

Trifluoromethylation - Wikipedia. Wikipedia. [Link]

-

Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

-

The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. Angene. [Link]

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. National Institutes of Health (NIH). [Link]

-

A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation. PubMed Central. [Link]

-

The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermediates. Medium. [Link]

-

New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications. J-Stage. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. ResearchGate. [Link]

-

Fluoxetine - Wikipedia. Wikipedia. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Taylor & Francis Online. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Methods for Synthesis of Trifluoromethyl Compounds Directed for Medicinal Applications [jstage.jst.go.jp]

- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

Methodological & Application

Reaction of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride with primary and secondary amines

Application Note & Protocol Guide

Topic: Synthesis of Novel Sulfonamides via Reaction of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride with Primary and Secondary Amines

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2] The synthesis of sulfonamides is most commonly achieved through the robust and high-yielding reaction between a sulfonyl chloride and a primary or secondary amine.[1][3] This guide provides a detailed technical overview and field-proven protocols for the use of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, a versatile building block for creating novel sulfonamide derivatives. The strategic placement of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups on the benzenesulfonyl chloride moiety offers medicinal chemists powerful tools to modulate the physicochemical and pharmacokinetic properties of target molecules.[4][5] The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.[5][6] This document will detail the underlying reaction mechanisms, provide step-by-step experimental protocols, and explain the critical causality behind procedural choices to ensure reproducible and high-yielding syntheses.

Reaction Principles & Mechanism

The formation of a sulfonamide from 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluoromethyl-substituted aromatic ring.

Key Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.[7]

-

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom.[7][8] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The overall reaction is highly efficient and generally proceeds to completion under mild conditions.[9]

Caption: General mechanism of sulfonamide synthesis.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each critical step. Adherence to these methodologies will ensure high purity and yield.

General Experimental Workflow

The synthesis follows a standardized workflow from setup to purification, which is applicable for both primary and secondary amines with minor adjustments.

Caption: Standardized workflow for sulfonamide synthesis.

Protocol 1: Synthesis of N-Benzyl-4-methoxy-2-(trifluoromethyl)benzenesulfonamide (Primary Amine Model)

Materials and Reagents:

-

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate & Hexanes (for purification)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes. Rationale: Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[8]

-

Reaction Progression: Stir the mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Quench the reaction by adding 1N HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Rationale: The acid wash removes excess benzylamine and the triethylammonium hydrochloride salt.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by silica gel column chromatography to obtain the pure sulfonamide.[8][10]

Protocol 2: Synthesis of 4-(4-Methoxy-2-(trifluoromethyl)phenylsulfonyl)morpholine (Secondary Amine Model)

Materials and Reagents:

-

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

All other workup and purification reagents as listed in Protocol 1.

Procedure:

-

Reaction Setup: The procedure is identical to Protocol 1, with morpholine (1.1 eq) used in place of benzylamine. Dissolve morpholine and triethylamine in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

-

Cooling & Addition: Cool the solution to 0 °C and add a DCM solution of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) dropwise.

-

Reaction & Monitoring: Stir at 0 °C for 30 minutes, warm to room temperature, and stir for an additional 2-4 hours, monitoring by TLC.

-

Workup and Purification: Follow the identical workup, washing, drying, concentration, and purification steps as outlined in Protocol 1. The resulting tertiary sulfonamide is typically a stable, crystalline solid.

Data Summary and Expected Outcomes

The reaction is generally high-yielding across a range of primary and secondary amines. The following table provides expected parameters for the model reactions described.

| Parameter | Reaction with Benzylamine (Primary) | Reaction with Morpholine (Secondary) |

| Amine Equiv. | 1.05 | 1.1 |

| Base | Triethylamine (1.5 eq) | Triethylamine (1.5 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Typical Time | 2 - 4 hours | 2 - 4 hours |

| Purification | Recrystallization or Chromatography | Recrystallization or Chromatography |

| Typical Yield | > 90% | > 90% |

Trustworthiness & Field Insights

-

Moisture Sensitivity: 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is susceptible to hydrolysis.[11] It is imperative to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the formation of the corresponding sulfonic acid, which can complicate purification.

-

Choice of Base: While triethylamine is standard, other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine can be used. Pyridine can sometimes act as a nucleophilic catalyst. For sterically hindered amines, a stronger, non-nucleophilic base may be beneficial.

-

Workup Validation: The acidic wash (1N HCl) is a critical self-validating step. An emulsion may form if not mixed properly. The subsequent bicarbonate wash ensures the final organic solution is not acidic, which is important for preventing product degradation on silica gel during chromatography.

-

Purification Strategy: For most products from this reaction, the crude material is of high purity after workup. Recrystallization is often a more efficient and scalable purification method than chromatography.[12] If chromatography is necessary, a solvent system of ethyl acetate in hexanes is a good starting point.[10][13]

References

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling . [Link]

-

Creative Biolabs. Recent Advances in the Synthesis of Sulfonamides Intermediates . [Link]

-

CORE. The Synthesis of Functionalised Sulfonamides . [Link]

-

Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 . [Link]

-

Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide . [Link]

-

YouTube. 26.04 Protecting Groups for Amines: Sulfonamides . [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE . [Link]

-

National Center for Biotechnology Information. Preparation of sulfonamides from N-silylamines . [Link]

-

Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES . [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... . [Link]

- Google Patents.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . [Link]

-

Wiley Online Library. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines . [Link]

-

Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides . [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications . [Link]

-

MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides... . [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride . [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs . [Link]

-

National Center for Biotechnology Information. 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide . [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. longdom.org [longdom.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Analytical Methods for Monitoring Reaction Progress with 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl Chloride

Introduction: The Imperative for Precision in Sulfonylation Reactions

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a specialized reagent increasingly utilized in pharmaceutical and agrochemical synthesis. Its unique electronic properties—conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—make it a valuable partner in the formation of sulfonamides and sulfonate esters, often serving as a crucial protecting group or a key structural component in biologically active molecules.

The reactivity of the sulfonyl chloride functional group, however, necessitates precise and real-time monitoring of reaction progress. Incomplete reactions can lead to complex purification challenges and reduced yields, while side reactions or degradation can compromise the quality of the final product. This guide provides a detailed exploration of robust analytical methods—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—for the accurate monitoring of reactions involving this reagent. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols designed for immediate application in a research and development setting.

Strategic Selection of an Analytical Method

The choice of analytical technique is not arbitrary; it is dictated by the specific requirements of the reaction, including kinetics, the need for quantitative vs. qualitative data, and the availability of equipment. While Thin-Layer Chromatography (TLC) is often used for rapid qualitative checks, this guide focuses on quantitative and information-rich techniques.[1][2] The decision-making process can be visualized as a logical workflow.

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Analysis

HPLC is arguably the most powerful technique for monitoring the consumption of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride and the formation of the desired product. Its high resolution and sensitivity allow for the simultaneous quantification of starting materials, intermediates, products, and byproducts.[3]

Causality Behind the Method: The sulfonyl chloride is highly reactive and susceptible to hydrolysis by protic solvents, including water, which is a common component of reversed-phase HPLC mobile phases. Therefore, a critical and non-negotiable step is to quench the reaction aliquot immediately upon withdrawal. This is a self-validating step; failure to do so will result in the on-instrument degradation of the starting material, leading to an inaccurate and artificially low measurement of its concentration. A common quenching agent is a primary amine or alcohol (e.g., benzylamine or methanol) that rapidly reacts with the sulfonyl chloride to form a stable, UV-active derivative that can be easily separated and quantified.

Detailed Protocol: Quenched-Flow HPLC-UV Analysis

Objective: To determine the percent conversion of a reaction by quantifying the consumption of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride.

A. Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Vials: 2 mL amber glass autosampler vials with PTFE septa.

B. Reagents and Mobile Phase

-

Acetonitrile (ACN): HPLC grade or higher.

-

Water: Deionized, 18.2 MΩ·cm.

-

Trifluoroacetic Acid (TFA): HPLC grade.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Quenching Solution: 1 M Benzylamine in Acetonitrile.

-

Diluent: 50:50 Acetonitrile:Water.

C. Experimental Workflow: Sample Preparation and Analysis

Caption: Step-by-step workflow for HPLC sample preparation and analysis.

D. HPLC Method Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |

| Detection | 254 nm | A common wavelength for aromatic compounds. A full UV spectrum should be taken initially to determine the optimal wavelength. |

| Gradient | See Table 1 | A gradient is necessary to elute both polar and non-polar compounds within a reasonable time. |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase A (Water/TFA) | % Mobile Phase B (ACN/TFA) |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

E. Data Analysis

-

Identify the peaks for the quenched starting material (benzylsulfonamide derivative) and the product.

-

Integrate the peak areas at each time point.

-

Calculate the percent conversion using the following formula, assuming equal response factors or using a pre-determined calibration. % Conversion = [Area_Product / (Area_Product + Area_Quenched_SM)] * 100

NMR Spectroscopy: Unambiguous Structural Insight

NMR spectroscopy provides unparalleled structural detail, making it an excellent tool for confirming the identity of the product and identifying unexpected side products.[4] While it can be made quantitative (qNMR), its primary strength in this context is for mechanistic investigation and at-line monitoring.[1][5]

Causality Behind the Method: The key to using NMR for reaction monitoring is to identify diagnostic peaks for both the starting material and the product that are well-resolved and do not overlap with other signals. For 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, the aromatic protons are influenced by the unique substitution pattern, providing distinct signals. Similarly, the formation of a sulfonamide or sulfonate ester will cause a significant shift in the signals of the reacting partner (e.g., the alpha-protons of an amine).

Detailed Protocol: ¹H NMR At-Line Monitoring

Objective: To monitor the reaction by observing the disappearance of starting material signals and the appearance of product signals.

A. Instrumentation

-

NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

B. Sample Preparation

-

Withdraw ~50 µL from the reaction mixture.

-

Immediately add it to 600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Note: If the reaction solvent is not deuterated, its large proton signals may obscure key signals. In this case, it may be necessary to rapidly evaporate the solvent under a stream of nitrogen and redissolve the residue in a deuterated solvent. This must be done quickly to prevent degradation.

-

Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if quantitative data is desired.[1]

C. Data Acquisition

-

Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise, a relaxation delay (D1) of at least 5 seconds for quantitative accuracy, and a 90° pulse angle.

D. Data Analysis and Interpretation

-

Identify the characteristic chemical shifts for the starting material and product. The aromatic region and the signals from the methoxy and trifluoromethyl groups are particularly informative.

Table 2: Hypothetical ¹H NMR Chemical Shifts for Reaction Monitoring

| Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Starting Material | Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | |

| Product (Sulfonamide) | Aromatic Protons | 6.8 - 7.8 (shifted) | Multiplets |

| Methoxy Protons (-OCH₃) | ~3.85 (slightly shifted) | Singlet | |

| Sulfonamide N-H | 8.5 - 10.5 (broad) | Singlet | |

| Amine α-protons | Shifted downfield upon sulfonylation | Varies |

-

Monitoring Progress: Track the decrease in the integral of a characteristic starting material peak relative to the increase in the integral of a characteristic product peak. The sulfonamide N-H proton is a clear indicator of product formation.[6][7]

FTIR Spectroscopy: The Power of In-Situ, Real-Time Analysis

For process development and safety, in-situ monitoring provides a continuous data stream without the need for manual sampling.[8][9] FTIR spectroscopy is exceptionally well-suited for this, as the vibrational frequencies of the sulfonyl chloride group are distinct and change predictably upon reaction.[10][11]

Causality Behind the Method: The S=O bonds in a sulfonyl chloride (R-SO₂Cl) produce two very strong and characteristic absorption bands. Upon conversion to a sulfonamide (R-SO₂NHR') or sulfonate ester (R-SO₂OR'), the electronic environment of the sulfur atom changes, causing a noticeable shift in the frequency of these stretching vibrations. By monitoring the intensity of the sulfonyl chloride's characteristic peaks, one can directly track its consumption in real-time.

Detailed Protocol: In-Situ FTIR Monitoring

A. Instrumentation

-

FTIR Spectrometer with a remote probe: Mettler-Toledo ReactIR or equivalent, equipped with a Diamond or Silicon ATR probe.

B. Experimental Setup

-

Insert the ATR probe directly into the reaction vessel, ensuring the sensor is fully submerged in the reaction mixture.

-

Collect a background spectrum of the reaction solvent and all reagents except the 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride before initiating the reaction.

-

Initiate the reaction by adding the sulfonyl chloride.

-

Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

C. Data Analysis and Interpretation

-

Focus on the spectral window where the key functional groups absorb.

-

Monitor the decrease in the intensity of the sulfonyl chloride peaks and the corresponding increase in the product peaks.

Table 3: Characteristic FTIR Absorption Frequencies

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Appearance During Reaction |

| Sulfonyl Chloride (R-SO₂Cl) | Asymmetric S=O Stretch | 1375 - 1410 | Decreases |

| Symmetric S=O Stretch | 1180 - 1210 | Decreases | |

| Sulfonamide (R-SO₂NHR') | Asymmetric S=O Stretch | 1315 - 1350 | Increases |

| Symmetric S=O Stretch | 1140 - 1170 | Increases | |

| N-H Stretch | 3200 - 3400 | Increases |

-

Kinetic Profiling: Plot the absorbance (or peak height/area) of a key peak (e.g., the R-SO₂Cl asymmetric stretch at ~1380 cm⁻¹) versus time to generate a real-time reaction kinetic profile. This allows for the precise determination of the reaction endpoint.

Conclusion: A Multi-faceted Approach to Reaction Understanding

The robust monitoring of reactions involving 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is essential for modern chemical development. No single technique is universally superior; rather, the optimal approach often involves a combination of methods. HPLC provides unparalleled quantitative accuracy for final analysis and yield determination. NMR offers definitive structural confirmation, crucial for identifying unknowns and understanding reaction pathways. Finally, in-situ FTIR delivers real-time kinetic data that is invaluable for process optimization, safety, and scale-up. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can ensure greater control, reproducibility, and success in their synthetic endeavors.

References

-

ResearchGate. (n.d.). FTIR spectrum of 4-dodecyl benzene-1-sulfonyl chloride. Retrieved from [Link]

-

Kavala, V., et al. (2025). Electrochemical N-sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01107H. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Methoxychlor. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

Sadtler, T. F. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(4), 711-714. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Fourier-transform infrared spectroscopy for the determination of chloride and sulfate in wines. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of reaction conditions for sulfonylation. Retrieved from [Link]

-

PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Retrieved from [Link]

-

PubMed Central. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of real-time in situ monitoring as a tool for comparing electrochemical advanced oxidation processes for the decolourisation of triarylmethane dyes. Retrieved from [Link]

-

Penerbit UTHM. (2021). Identifying Chloride Content For Corrosion Under Insulation By Analytical Technique. Retrieved from [Link]

-

MDPI. (2023). Application Prospects of FTIR Spectroscopy and CLSM to Monitor the Drugs Interaction with Bacteria Cells Localized in Macrophages for Diagnosis and Treatment Control of Respiratory Diseases. Retrieved from [Link]

Sources

- 1. Electrochemical N -sulfonylation of in situ generated indole-based hydrazones and antimicrobial evaluation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01107H [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mt.com [mt.com]

- 10. acdlabs.com [acdlabs.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Monitoring Sulfonamide Synthesis Using 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl Chloride

Introduction: The Critical Role of Reaction Monitoring in Sulfonamide Synthesis

In the landscape of modern drug discovery and development, the synthesis of sulfonamides remains a cornerstone of medicinal chemistry. These motifs are present in a wide array of therapeutic agents, exhibiting antibacterial, diuretic, and anticonvulsant properties. The reaction of an amine with a sulfonyl chloride is the most direct route to their formation. The specific reagent, 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, is of particular interest due to the electronic properties imparted by its substituents. The electron-withdrawing trifluoromethyl group significantly activates the sulfonyl chloride moiety towards nucleophilic attack, facilitating the reaction.[1] Conversely, the methoxy group can influence the overall electronic environment and solubility.

Given the reactivity of sulfonyl chlorides, which can undergo hydrolysis or other side reactions, precise and real-time monitoring of the reaction progress is paramount.[2] This ensures optimal reaction times, minimizes the formation of impurities, and ultimately dictates the yield and purity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively monitor the progress of reactions involving 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride. The protocols herein are designed to be robust starting points, grounded in established chromatographic principles, and adaptable to a variety of amine substrates.

Principle of Chromatographic Monitoring

The fundamental principle behind using TLC and HPLC for reaction monitoring is the differential partitioning of components in a mixture between a stationary phase and a mobile phase. Due to differences in polarity and other physicochemical properties, the starting materials (amine and sulfonyl chloride), the desired sulfonamide product, and any potential by-products (such as the hydrolyzed sulfonyl chloride) will exhibit distinct retention behaviors. This allows for their separation and visualization, providing a clear snapshot of the reaction's progress over time.

Figure 1: A generalized workflow for the synthesis and subsequent chromatographic analysis of sulfonamides.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an indispensable tool for rapid, qualitative monitoring of chemical reactions. It is cost-effective, requires minimal sample preparation, and provides immediate feedback on the consumption of starting materials and the formation of products.

Causality Behind Experimental Choices for TLC

-

Stationary Phase: Silica gel is the stationary phase of choice for the analysis of moderately polar to polar organic molecules like amines, sulfonyl chlorides, and sulfonamides. Its polar surface interacts with the analytes, and the strength of this interaction dictates their mobility.

-

Mobile Phase (Eluent): A binary solvent system, typically a non-polar solvent mixed with a more polar solvent, is used to control the elution of the spots.[3] For the separation of the components in a sulfonamide synthesis, a mixture of hexanes and ethyl acetate is an excellent starting point.[3] The less polar sulfonyl chloride will travel further up the plate (higher Rf), while the more polar amine and the resulting sulfonamide will have lower Rf values. The sulfonic acid byproduct from hydrolysis will be highly polar and likely remain at the baseline. The ratio of the solvents is adjusted to achieve optimal separation, where all spots are clearly resolved from each other and the baseline.

-

Visualization: Since many organic molecules are colorless, a method for visualization is required. UV light (254 nm) is a non-destructive technique that can visualize compounds with a UV chromophore, which includes the aromatic rings in the reactants and products.[3] Staining with potassium permanganate can also be effective, as it reacts with compounds that can be oxidized, often appearing as yellow spots on a purple background.

Detailed Protocol for TLC Analysis

Materials:

-

Silica gel TLC plates (e.g., Merck silica gel 60 F-254)[3][4]

-

TLC developing chamber with a lid

-

Capillary tubes for spotting

-

Eluent: A mixture of hexanes and ethyl acetate (start with a 7:3 v/v ratio)

-

UV lamp (254 nm)

-

Potassium permanganate stain (optional)

-

Heat gun or hot plate (for staining)

Procedure:

-

Prepare the TLC Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber with the lid and allow it to equilibrate for at least 10 minutes.

-

Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting materials and the reaction mixture.

-

Spot the Plate:

-

Co-spotting is key: In the first lane, spot a dilute solution of the starting amine. In the second lane, spot a dilute solution of the 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride. In the third lane, spot the reaction mixture. It is also highly recommended to have a co-spot lane where all three are spotted on top of each other to aid in identification.

-

To spot, dip a capillary tube into the solution and gently touch it to the baseline on the plate. The spot should be small and concentrated.

-

-

Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.

-

Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

-

Visualize the spots under a UV lamp and circle them with a pencil.

-

(Optional) Dip the plate in a potassium permanganate stain and gently heat with a heat gun until spots appear.

-

-

Interpret the Results:

-

The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is proceeding.

-

The relative intensity of the spots gives a qualitative measure of the reaction's progress.

-

Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

-

Troubleshooting Common TLC Issues

| Issue | Possible Cause | Solution |

| Spots are streaky | Sample is too concentrated. | Dilute the sample before spotting. |

| Rf values are too high or too low | The eluent is too polar or not polar enough. | Adjust the solvent ratio. Increase the proportion of ethyl acetate to lower Rf values, and increase the proportion of hexanes to raise them. |

| Spots are not well-separated | The eluent system is not optimal. | Try a different solvent system. For example, dichloromethane/methanol can be a good alternative. |

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

For a more quantitative and precise analysis of the reaction, HPLC is the method of choice. It offers higher resolution, sensitivity, and the ability to quantify the relative amounts of each component in the reaction mixture.[5]

Causality Behind Experimental Choices for HPLC

-

Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for this analysis.[5][6] In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar.[6][7] This allows for the separation of compounds based on their hydrophobicity. The more non-polar a compound, the longer it will be retained on the column.

-

Stationary Phase: A C18 column is a versatile and robust choice for separating a wide range of organic molecules, including the reactants and products of this sulfonamide synthesis.[5][8]

-

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of both early and late-eluting peaks. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape, especially for the amine and sulfonamide, by suppressing the ionization of free silanol groups on the stationary phase.[9]

-

Detection: UV detection is ideal for this application, as all the key components (sulfonyl chloride, amine, and sulfonamide) contain aromatic rings that absorb UV light.[10] A detection wavelength in the range of 254-280 nm is typically appropriate.[5][11] A photodiode array (PDA) detector is particularly useful as it can acquire the full UV spectrum of each peak, aiding in peak identification and purity assessment.

Figure 2: The principle of separation in reversed-phase HPLC for the analysis of a sulfonamide reaction mixture.

Detailed Protocol for HPLC Analysis

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.[10]

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Diluent: Acetonitrile/water (1:1 v/v).

Procedure:

-

System Preparation:

-

Purge the HPLC system with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

-

Standard Preparation:

-

Prepare individual stock solutions of the amine, 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, and if available, the sulfonamide product in the diluent at a concentration of approximately 1 mg/mL.[10]

-

From the stock solutions, prepare a mixed standard solution containing all components at a lower concentration (e.g., 0.1 mg/mL).

-

-

Sample Preparation:

-

At various time points during the reaction, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

-

Quench the reaction in the aliquot by diluting it significantly with the diluent (e.g., 1:1000). This prevents further reaction and prepares the sample for injection.

-

Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and re-equilibrate for 4 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5-10 µL |

| Detection | UV at 254 nm (or PDA scan 200-400 nm) |

-

Data Acquisition and Analysis:

-

Inject the mixed standard solution to determine the retention times of each component.

-

Inject the prepared reaction samples at different time points.

-

Monitor the chromatograms for the decrease in the peak areas of the starting materials and the increase in the peak area of the product.

-

The percentage conversion can be estimated by comparing the peak area of the limiting reagent at a given time point to its initial peak area. A more accurate quantification would require the generation of calibration curves for each component.

-

Conclusion

The effective monitoring of chemical reactions is a critical aspect of process development and optimization in the pharmaceutical and chemical industries. This application note has provided detailed, scientifically-grounded protocols for the TLC and HPLC analysis of reactions involving 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride. By understanding the principles behind the chosen chromatographic conditions and following the outlined procedures, researchers can gain valuable insights into their reaction kinetics, leading to improved yields, higher purity products, and more efficient synthetic processes. The provided protocols serve as robust starting points that can be further optimized to suit specific amine substrates and reaction conditions.

References

- Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.

- MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.

- Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.

- ResearchGate. (2015). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

- Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation.

- ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF.

- MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.

- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives.

- SIELC. (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column.

- BenchChem. (n.d.). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.

- NOAA. (n.d.). BENZENESULFONYL CHLORIDE. CAMEO Chemicals.

- Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)benzenesulfonyl Chloride for Industrial Applications.

- Washington State University. (n.d.). Monitoring Reactions by TLC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 4. rsc.org [rsc.org]

- 5. nanobioletters.com [nanobioletters.com]

- 6. moravek.com [moravek.com]

- 7. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

How to prevent hydrolysis of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride during reaction

Welcome to the technical support center for 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its use, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is giving low yields of the desired sulfonamide and I suspect hydrolysis. What are the initial checks I should perform?

A1: Low yields in sulfonamide synthesis using this reagent are frequently due to competitive hydrolysis. The primary culprits are moisture in your reaction setup and reagents. Begin by ensuring all glassware was rigorously dried, preferably oven-dried overnight at a minimum of 125°C and cooled under an inert atmosphere (e.g., nitrogen or argon)[1]. Your solvents and amine substrate must be anhydrous. Use freshly opened anhydrous solvents or solvents dried using appropriate methods.

Q2: How does the structure of 4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride influence its susceptibility to hydrolysis?

A2: The stability of this molecule is a delicate balance of electronic effects from its substituents. The para-methoxy group is electron-donating by resonance, which would typically be expected to slightly decrease the reactivity of the sulfonyl chloride towards nucleophilic attack. Conversely, the ortho-trifluoromethyl group is strongly electron-withdrawing by induction, which significantly increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water. In this specific molecule, the strong activating effect of the ortho-trifluoromethyl group likely dominates, making the compound highly sensitive to moisture.

Q3: Can I use a common base like sodium hydroxide to scavenge the HCl produced during the reaction?

A3: Using strong aqueous bases like sodium hydroxide is strongly discouraged. This will dramatically accelerate the hydrolysis of the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid and significantly reducing the yield of your desired sulfonamide[2]. It is crucial to use a non-nucleophilic organic base, such as pyridine or triethylamine, which will neutralize the generated HCl without promoting hydrolysis.

Q4: How can I confirm that hydrolysis is the primary issue in my reaction?